Lysergic acid morpholide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4314-63-0 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1 |
InChI Key |
OTQWCDNEJVKXKG-RDTXWAMCSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
Appearance |
Solid powder |
Other CAS No. |
4314-63-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysergic acid morpholide; LSM-775; LSM 775; LSM775; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lysergic Acid Morpholide
General Synthetic Pathways for Lysergic Acid Derivatives
The synthesis of lysergic acid derivatives is fundamentally built upon the construction of the complex tetracyclic ergoline (B1233604) ring system. nih.govthieme-connect.com Historically, the first total synthesis of lysergic acid was a landmark achievement in organic chemistry, accomplished by R.B. Woodward's research group in 1954. nih.gov This route involved a multi-step sequence starting from a substituted indole (B1671886). nih.gov
Over the years, numerous other strategies have been developed to access the ergoline scaffold. These approaches can be broadly categorized by the key bond-forming reactions used to construct the ring system. Some notable strategies include:
Woodward's Synthesis: This classic approach established the foundation for ergoline synthesis, though it is a lengthy process. nih.gov
Hendrickson's Approach: This method aimed for a more convergent synthesis by coupling an indole halide with a pyridine (B92270) derivative, followed by cyclization to form the D ring. nih.gov
Ramage's Synthesis: This route provided access to debenzylated epimeric lysergic acid derivatives, which could be further functionalized. nih.gov
Modern Concise Syntheses: More recent efforts have focused on developing shorter and more efficient routes. For instance, a six-step synthesis of (±)-lysergic acid has been reported, starting from simple aromatic precursors and utilizing a key coupling, dearomatization, and cyclization sequence of a halopyridine with a 4-haloindole derivative. nsf.govacs.orgacs.org This approach is notable for its practicality and potential for generating novel analogs. nsf.govacs.orgacs.org
The complexity of the tetracyclic ring system presents distinct challenges in preparing analogs with new substitution patterns. nih.govnih.gov Therefore, the development of efficient and versatile synthetic routes to the ergoline core remains an active area of research. nih.govnih.gov
Dedicated Synthetic Routes to Lysergic Acid Morpholide
The synthesis of this compound specifically involves the formation of an amide bond between lysergic acid and morpholine (B109124). ontosight.ai A common method for achieving this transformation is through the activation of the carboxylic acid group of lysergic acid, followed by reaction with morpholine.
One documented procedure involves the use of a mixed anhydride (B1165640) of d-lysergic acid and trifluoroacetic acid. google.com In this method, d-lysergic acid is treated with trifluoroacetic anhydride in acetonitrile (B52724) at a low temperature. google.com The resulting activated intermediate is then reacted with morpholine to yield d-lysergic acid morpholide. google.com
Another approach utilizes a sulfur trioxide-dimethylformamide complex. google.com In this process, potassium d-lysergate is dissolved in anhydrous dimethylformamide and treated with the sulfur trioxide-dimethylformamide complex. google.com Subsequent addition of morpholine to the reaction mixture results in the formation of d-lysergic acid morpholide. google.com
The purification of this compound can be achieved through crystallization of its maleate (B1232345) salt. google.comgoogle.com The free base can then be regenerated by neutralization. google.com
| Reagent | Role in Synthesis |
| d-Lysergic Acid | Starting material containing the core ergoline structure. |
| Morpholine | Amine reactant that forms the morpholide amide. |
| Trifluoroacetic Anhydride | Activating agent for the carboxylic acid group of lysergic acid. |
| Sulfur Trioxide-Dimethylformamide Complex | Alternative activating agent for the carboxylic acid group. |
| Acetonitrile | Solvent for the reaction. |
| Dimethylformamide | Solvent for the reaction. |
| Maleic Acid | Used for the purification of the final product via salt formation. |
Strategic Modifications of the Lysergamide (B1675752) Core Relevant to Analog Synthesis
The tetracyclic ergoline core of lysergamides offers several positions for chemical modification, allowing for the synthesis of a wide range of analogs. caymanchem.comcaymanchem.com These modifications are typically focused on three main regions: the amide substituent, the N6-position of the piperidine (B6355638) ring, and the N1-position of the indole ring. caymanchem.com
The amide group at the C8 position is a primary site for modification. By varying the amine used in the final amidation step, a diverse library of lysergamides can be generated. The synthesis of this compound itself is an example of this, where morpholine is used as the amine. ontosight.ai
The general strategy involves the coupling of lysergic acid with a desired amine. caymanchem.com This can be achieved through various coupling methods, often involving the activation of the lysergic acid carboxyl group. The nature of the amide substituent can significantly influence the properties of the resulting compound.
The N6-position of the piperidine D-ring is another key site for structural variation. caymanchem.com The methyl group present in many natural ergolines can be removed and replaced with other alkyl groups. caymanchem.com This process typically involves the demethylation of the N6-position to form a nor-lysergamide intermediate, which is then re-alkylated with a suitable alkylating agent. caymanchem.com
Studies have shown that the size and nature of the alkyl substituent at the N6-position can impact the biological activity of the resulting analog. caymanchem.comnih.gov For example, substitution with ethyl, n-propyl, or allyl groups has been reported to maintain or in some cases increase activity in animal models, while larger or bulkier groups like isopropyl and n-butyl tend to reduce activity. nih.gov
The N1-position of the indole ring provides another avenue for derivatization. caymanchem.com Adding acyl or alkyl substituents to the indole nitrogen is a common strategy. caymanchem.com Acyl substituents are often favored due to the ready availability of the corresponding carboxylic acid starting materials. caymanchem.com
The introduction of a substituent at the N1-position can be a straightforward way to create new analogs. caymanchem.com For instance, 1-acyl-substituted derivatives such as 1-acetyl-LSD (ALD-52), 1-propionyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD) have been synthesized. nih.govnih.gov These modifications can influence the interaction of the molecule with its biological targets. nih.gov
| Modification Site | Type of Modification | Example Substituents |
| Amide (C8) | Variation of the amine | Diethylamine, Morpholine, Dimethylazetidide caymanchem.comwikipedia.org |
| N6-Position | Alkyl substitution | Ethyl, n-Propyl, Allyl, n-Butyl nih.gov |
| N1-Position | Acyl or alkyl addition | Acetyl, Propionyl, Butanoyl nih.govnih.gov |
Innovation in Ergoline Synthesis and Novel Lysergamide Scaffolds
The enduring interest in ergoline alkaloids continues to drive innovation in synthetic chemistry, leading to the development of novel methods for constructing the ergoline skeleton and related structures. nih.govthieme-connect.comnih.gov These new strategies often aim to improve efficiency, increase modularity, and provide access to previously inaccessible substitution patterns. nih.govnih.gov
One innovative approach involves a tandem asymmetric Friedel–Crafts alkylation/Michael addition reaction. researchgate.net This methodology allows for the controlled formation of three contiguous chiral centers in a single step, providing access to C4-substituted products containing the tricyclic core of the ergoline skeleton. researchgate.net This can then be elaborated to form tetracyclic ergoline derivatives. researchgate.net
Another novel strategy focuses on bridging the B- and D-rings of the ergoline system last, a departure from more traditional approaches. nih.govnih.gov This can be achieved through methods such as intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C–H insertion, enabling the introduction of substituents on the C-ring. nih.govnih.gov
Furthermore, the synthesis of unique analogs of the ergoline structure has been achieved using intramolecular [3+2] cycloaddition reactions. thieme-connect.com This method involves the introduction of an allyl or alkynyl group at the C-4 position of an indole-3-carboxaldehyde, followed by an intramolecular 1,3-dipolar cycloaddition with an α-amino ester to directly form novel ergoline-type compounds. thieme-connect.com These innovative synthetic routes expand the chemical space of accessible lysergamide scaffolds, opening up new avenues for scientific exploration.
Pharmacological Characterization and Receptor Interactions of Lysergic Acid Morpholide
Neurotransmitter System Modulation by Lysergic Acid Morpholide
The interaction of LSM-775 with serotonin (B10506) receptors initiates a cascade of effects that modulate the broader serotonergic system and downstream signaling pathways. This modulation occurs at both the presynaptic and postsynaptic levels, ultimately influencing other neurotransmitter systems, particularly the glutamate (B1630785) system.
Postsynaptically, the primary action of LSM-775 is mediated through its partial agonist activity at 5-HT₂ family receptors, most notably 5-HT₂ₐ. nih.gov These receptors are predominantly excitatory and are densely expressed on pyramidal neurons in cortical regions. nih.gov The activation of these postsynaptic receptors is the initiating event for the downstream signaling cascades that are believed to underlie the principal pharmacological effects of the compound. The interplay between presynaptic inhibition (via 5-HT₁ₐ) and postsynaptic excitation (via 5-HT₂ₐ) creates a complex modulatory effect on serotonergic neurotransmission.
The activation of postsynaptic 5-HT₂ₐ receptors by agonists like LSM-775 does not occur in isolation; it triggers significant downstream effects on the glutamate system, a primary excitatory neurotransmitter network in the brain. nih.gov 5-HT₂ₐ receptor stimulation on pyramidal cells in the prefrontal cortex leads to an increase in glutamate release. oup.com
This increased glutamate activity, in turn, potentiates neurotransmission at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission. nih.govfrontiersin.org The activation of AMPA receptors is a crucial downstream event. nih.gov This leads to the activation of several intracellular signaling cascades, including the mammalian/mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govresearchgate.net The mTORC1 pathway is a key regulator of protein synthesis and synaptic plasticity. nih.gov The sequence of events—5-HT₂ₐ activation leading to enhanced glutamate and AMPA signaling, and subsequent mTORC1 activation—is a critical mechanism thought to underlie changes in neuroplasticity associated with these compounds. nih.govresearchgate.net
Comparative Pharmacology with Other Ergoline (B1233604) Derivatives (e.g., Lisuride (B125695), AL-LAD)
Ergoline derivatives represent a diverse class of compounds that interact with a wide range of monoaminergic receptors, primarily due to the ergoline skeleton's structural resemblance to neurotransmitters like serotonin and dopamine (B1211576). The pharmacological profile of this compound (LSM-775) can be better understood through comparison with other structurally related ergolines, such as the non-psychedelic lisuride and the psychedelic N⁶-allyl-6-nor-lysergic acid diethylamide (AL-LAD). Their distinct interactions with serotonin and dopamine receptor subtypes underpin their unique behavioral and physiological effects.
Receptor Binding and Functional Activity
Research shows that LSM-775 acts as a nonselective agonist at both 5-HT₁A and 5-HT₂A receptors, with nearly equivalent binding affinity for both. nih.govresearchgate.net In competitive binding assays with recombinant human receptors, LSM-775 demonstrated a Kᵢ value of 31.0 ± 7.4 nM for the 5-HT₁A receptor and 29.5 ± 4.1 nM for the 5-HT₂A receptor. Functionally, it acts as a partial agonist at 5-HT₂ receptor subtypes, with higher potency and efficacy at human 5-HT₂A receptors (EC₅₀ = 4.9 nM; Eₘₐₓ = 89%) compared to 5-HT₂B (EC₅₀ = 26 nM; Eₘₐₓ = 77%) and 5-HT₂C (EC₅₀ = 230 nM; Eₘₐₓ = 77%) receptors.
Lisuride, used clinically as an anti-Parkinson's agent, also displays high affinity for both 5-HT₁A and 5-HT₂A receptors, with Kᵢ values in the low nanomolar range (2–6 nM) in mouse brain tissue. nih.gov However, its functional profile is markedly different from psychedelic lysergamides. Lisuride is characterized as an "ultrapotent" 5-HT₁A receptor agonist. nih.gov At the 5-HT₂A receptor, it behaves as a partial agonist with low efficacy. nih.govacs.org This profile of potent 5-HT₁A agonism combined with weak 5-HT₂A partial agonism is thought to be responsible for its lack of psychedelic effects. nih.gov Furthermore, lisuride possesses high affinity for dopamine D₂ receptors (Kᵢ = 2.0 nM), which is central to its therapeutic action. nih.gov
AL-LAD, a close analog of LSD, is known for its psychedelic properties. nih.gov While detailed binding affinity (Kᵢ) data is less available in comparative studies, its behavioral effects suggest a pharmacological profile distinct from both LSM-775 and lisuride. AL-LAD induces the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects, with a potency slightly lower than that of LSD. nih.gov This indicates that AL-LAD is an efficacious agonist at the 5-HT₂A receptor, and its activity is not masked by overriding 5-HT₁A agonism to the same extent as seen with LSM-775 or lisuride.
The following table summarizes the comparative receptor interactions for these three ergoline derivatives based on available research data.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of max response) | In Vivo Effect (Mouse HTR) |
| This compound (LSM-775) | h5-HT₁A | 31.0 | Potent Agonist | High | Masks HTR |
| h5-HT₂A | 29.5 | 4.9 | 89% | Does not induce HTR alone | |
| h5-HT₂B | - | 26 | 77% | - | |
| h5-HT₂C | - | 230 | 77% | - | |
| Lisuride | m5-HT₁A | ~2-6 | Ultrapotent Agonist | High | Suppresses HTR |
| m5-HT₂A | ~2-6 | Partial Agonist | Low (6-52%) | Does not induce HTR | |
| D₂ | 2.0 | Agonist | - | - | |
| AL-LAD | 5-HT₂A | - | Efficacious Agonist | - | Induces HTR |
Data presented is compiled from multiple studies and assays (h = human recombinant, m = mouse brain tissue); direct comparison should be made with caution. Kᵢ and EC₅₀ values are measures of affinity and potency, respectively; lower values indicate greater affinity/potency.
Functional Consequences of Receptor Interactions
The interplay between 5-HT₁A and 5-HT₂A receptor activity is a key determinant of the differing pharmacological profiles of these compounds. The potent 5-HT₁A agonism of LSM-775 appears to functionally suppress its 5-HT₂A-mediated effects. nih.govresearchgate.net In rodent studies, LSM-775 does not induce the HTR unless the 5-HT₁A receptor is blocked by an antagonist. nih.govresearchgate.net This suggests that the strong activation of 5-HT₁A receptors masks the behavioral output of 5-HT₂A activation. researchgate.net
Similarly, lisuride's potent 5-HT₁A agonism, coupled with its weak partial agonism at 5-HT₂A receptors, not only prevents it from producing psychedelic-like effects but also allows it to suppress the HTR. nih.gov Lisuride can even antagonize the HTR induced by efficacious 5-HT₂A agonists like LSD. nih.gov In contrast, AL-LAD’s ability to produce a robust HTR suggests that it is a sufficiently efficacious 5-HT₂A agonist and that its activity at 5-HT₁A receptors does not override the 5-HT₂A-mediated response. nih.gov
Preclinical Behavioral and Molecular Pharmacology of Lysergic Acid Morpholide
In Vivo Animal Models for Investigating Lysergamide (B1675752) Effects
Preclinical research relies on various animal models to investigate the behavioral and physiological effects of lysergamides like LSM-775. These models are crucial for understanding the mechanisms of action and potential psychoactive properties of such compounds.
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is widely considered a behavioral proxy for the hallucinogenic effects of serotonergic compounds in humans. nih.govljmu.ac.uk This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. nih.govljmu.ac.uk
Studies conducted in C57BL/6J mice have been instrumental in assessing the in vivo 5-HT2A receptor activation by lysergamides. nih.gov In the case of Lysergic acid morpholide (LSM-775), administration of the compound alone did not induce the head-twitch response. nih.govljmu.ac.uk This finding suggests that despite its affinity for the 5-HT2A receptor, LSM-775 does not produce the characteristic hallucinogen-like behavioral effects in this standard preclinical assay when administered as a standalone agent. nih.gov
Further investigation into the pharmacological profile of LSM-775 revealed that it acts as a nonselective agonist at both 5-HT1A and 5-HT2A receptors. nih.govwikipedia.org The lack of a head-twitch response with LSM-775 alone is attributed to the masking effect of its activity at the 5-HT1A receptor. nih.govwikipedia.org
To test this hypothesis, preclinical studies have utilized a 5-HT1A receptor antagonist, WAY-100,635. When mice were pretreated with WAY-100,635 to block the 5-HT1A receptors, the subsequent administration of LSM-775 robustly induced the head-twitch response. nih.govwikipedia.org This demonstrates that the activation of 5-HT1A receptors by LSM-775 actively suppresses the 5-HT2A receptor-mediated head-twitch behavior. nih.govwikipedia.org This interaction between the 5-HT1A and 5-HT2A receptor systems is a critical aspect of the preclinical pharmacology of LSM-775. nih.gov
While the head-twitch response is a primary focus in the preclinical assessment of lysergamides, other behavioral and physiological measures such as changes in body temperature (hypothermia or hyperthermia) and locomotor activity (hypolocomotion or hyperlocomotion) are also considered. However, specific preclinical data on the effects of this compound on body temperature and locomotor activity are not extensively detailed in the currently available scientific literature. For the related compound, lysergic acid diethylamide (LSD), studies have shown dose-dependent effects on locomotor activity in mice, with some evidence of activity depression. nih.gov Additionally, LSD has been reported to affect body temperature. nih.govnih.gov It is important to note that these findings for LSD cannot be directly extrapolated to LSM-775 without specific preclinical investigations of the latter.
Potency and Efficacy of this compound in Preclinical Assays
The potency and efficacy of a compound at its target receptors are fundamental aspects of its pharmacological characterization. For this compound, in vitro assays have been conducted to quantify its interaction with human serotonin receptors.
Screening for receptor affinity and functional efficacy has shown that LSM-775 is a nonselective agonist at 5-HT1A and 5-HT2A receptors. nih.gov In functional studies, LSM-775 acted as a full agonist at the human 5-HT1A receptor. nih.gov At the 5-HT2 family of receptors, it behaved as a partial agonist. nih.gov
Below are interactive data tables summarizing the in vitro potency and efficacy of this compound at human 5-HT1A and 5-HT2A receptors.
In Vitro Potency of this compound at Human Serotonin Receptors
| Receptor | Assay | Potency (EC50 in nM) |
|---|---|---|
| 5-HT1A | cAMP Accumulation | 1 |
| 5-HT2A | Ca2+ Mobilization | 4.9 |
In Vitro Efficacy of this compound at Human Serotonin Receptors
| Receptor | Assay | Efficacy (Emax as % of 5-HT) |
|---|---|---|
| 5-HT2A | Ca2+ Mobilization | 89% |
| 5-HT2B | Ca2+ Mobilization | 77% |
| 5-HT2C | Ca2+ Mobilization | 77% |
Data sourced from Brandt et al. (2018). nih.gov
Structure Activity Relationship Sar Studies for Lysergic Acid Morpholide and Analogs
Influence of Morpholine (B109124) Moiety on Pharmacological Activity
The substitution of the amide group of lysergic acid with a morpholine ring to form lysergic acid morpholide (LSM-775) significantly influences its pharmacological profile, particularly its interaction with serotonin (B10506) receptors. The morpholine moiety, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, alters the compound's steric and electronic properties compared to other lysergamides like lysergic acid diethylamide (LSD). nih.gove3s-conferences.org This structural change has a notable impact on receptor affinity and functional activity.
Research demonstrates that LSM-775 acts as a nonselective agonist at serotonin 5-HT1A and 5-HT2A receptors. nih.govljmu.ac.uknih.gov In competitive binding assays, LSM-775 showed equivalent affinity for both human 5-HT1A and 5-HT2A receptors. nih.gov Functionally, it acts as a full agonist at the 5-HT1A receptor and as a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. nih.govwikipedia.org
The presence of the morpholine ring appears to modulate the balance of activity between these receptor subtypes. The potent agonism at 5-HT1A receptors is a key feature of LSM-775's pharmacology. nih.govwikipedia.org This 5-HT1A activity is so significant that it can mask the effects typically associated with 5-HT2A receptor activation. nih.govx-mol.com For instance, in rodent studies, LSM-775 does not induce the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects mediated by 5-HT2A receptors. ljmu.ac.ukresearchgate.net However, when the 5-HT1A receptor is blocked by an antagonist, LSM-775 is then able to produce the head-twitch response. nih.govnih.govwikipedia.org This suggests an antagonistic relationship between the 5-HT1A and 5-HT2A receptor-mediated effects of the molecule, a direct consequence of the morpholine substituent. researchgate.net
Compared to LSD, which has two ethyl groups, the cyclic and more rigid morpholine ring alters how the molecule fits into the receptor's binding pocket. While it retains high affinity for key serotonin receptors, the functional outcome, particularly the interplay between 5-HT1A and 5-HT2A agonism, is distinct, leading to a unique pharmacological signature. nih.govheffter.org
Comparative SAR Across Lysergamide (B1675752) Amide Substituents
The structure-activity relationship (SAR) of lysergamides is highly sensitive to the nature of the substituent on the amide nitrogen. Even minor modifications can lead to dramatic changes in potency and pharmacological effect. maps.orgpitt.edu Placing this compound (LSM-775) in the context of other lysergamides reveals important trends.
The quintessential lysergamide, LSD, with its N,N-diethylamide group, represents the benchmark for high potency at the 5-HT2A receptor. wikipedia.org When the two ethyl groups of LSD are incorporated into cyclic structures, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, the resulting compounds are generally less potent. heffter.orgmaps.org LSM-775, with its morpholine ring, follows this trend, exhibiting lower potency than LSD. wikipedia.orgheffter.org
Studies comparing various amide substituents demonstrate a clear hierarchy of activity. For instance, incorporating the diethylamide groups into a four-membered azetidine (B1206935) ring (a compound known as LSZ) can maintain or even slightly increase potency relative to LSD. nih.gov However, expanding the ring to the six-membered morpholine in LSM-775 results in reduced psychedelic potency. heffter.org
The size, shape, and stereochemistry of the amide substituent are critical. maps.orgnih.gov Research on lysergamides with chiral 2-aminoalkane substituents has shown that the (R)-isomers are consistently more potent than the (S)-isomers at both 5-HT2A and 5-HT1A receptors. nih.govnih.gov Furthermore, increasing the length of the alkyl chains on the amide can decrease 5-HT2A affinity while having a more complex effect on 5-HT1A affinity. nih.gov These findings highlight the specific spatial requirements of the receptor binding pocket. The morpholine ring of LSM-775, being bulkier and more polar than the diethyl groups of LSD, interacts differently within this space, contributing to its distinct pharmacological profile. nih.gov
| Compound | Amide Substituent | Relative Potency (vs. LSD) | Receptor Profile Notes |
|---|---|---|---|
| LSD | N,N-diethylamide | 100% (Reference) | Potent 5-HT2A partial agonist. |
| LSM-775 | Morpholide | ~75% (psychedelic potency) | Potent 5-HT1A full agonist, masks 5-HT2A effects. nih.govwikipedia.orgheffter.org |
| LSZ | 2,4-dimethylazetidide | ~100-200% | Potent 5-HT2A partial agonist. nih.gov |
| Ergine (LSA) | Amide (NH2) | ~5-10% | Significantly less potent than LSD. wikipedia.org |
| Lysergic Acid Pyrrolidide | Pyrrolidide | ~10% | Order of magnitude less potent than LSD. heffter.orgmaps.org |
Conformational Analysis and Receptor Interaction Dynamics
The three-dimensional shape (conformation) of lysergamides is a critical determinant of their ability to bind to and activate receptors. The ergoline (B1233604) ring system is relatively rigid, but some flexibility exists in the D-ring and at the C8 amide linkage, which influences receptor interaction. pitt.edu For this compound (LSM-775), the conformation of the morpholine ring relative to the ergoline core dictates its fit within the binding pocket of serotonin receptors.
Lysergamides like LSM-775 are known to bind within a pocket of the 5-HT2A receptor, where an essential aspartate residue is believed to interact with the protonated N6 amine of the ergoline D-ring. pitt.edu The orientation of the amide substituent is crucial for high-affinity binding and functional activity. In LSD, the diethylamide moiety is thought to adopt a specific orientation that allows for optimal interaction with residues in transmembrane helices TM3, TM7, and the extracellular loop 2 (ECL2). mdpi.com
The morpholine ring in LSM-775, being a cyclic structure, has less conformational freedom than the diethyl groups of LSD. Its specific shape and the presence of the oxygen atom influence its interactions with receptor residues. Molecular dynamics simulations of related ligands like LSD and ergotamine at the 5-HT2B receptor show that the amide portion extends toward the extracellular loop region, making specific contacts that can determine the ligand's functional profile and dissociation rate. mdpi.com The conformation of this extracellular loop can be differentially shaped by various ligands, which may explain the differences in signaling outcomes (e.g., G-protein vs. β-arrestin pathways). mdpi.com The unique structure of the morpholine ring in LSM-775 likely induces a specific receptor conformation that favors potent 5-HT1A activation alongside partial 5-HT2A agonism. nih.gov
Computational and Theoretical Approaches to SAR Prediction
Computational chemistry and molecular modeling are valuable tools for understanding the structure-activity relationships of lysergamides and for predicting the pharmacological properties of new analogs. These methods allow researchers to simulate the docking of ligands like this compound (LSM-775) into receptor binding sites and to calculate the energetic favorability of these interactions. pitt.edu
Force-field based molecular mechanics calculations have been used to determine the likely low-energy conformations of lysergamides, providing insight into the shapes they adopt when binding to a receptor. pitt.edu For example, such studies can analyze the conformation of the D-ring and the orientation of the amide substituent. pitt.edu
Homology modeling, where the structure of a receptor is predicted based on the known crystal structure of a related protein, has been instrumental in creating models of the 5-HT2A receptor. These models are then used for docking studies with various lysergamides. By comparing the predicted binding poses and interaction energies of compounds like LSM-775, LSD, and other analogs, researchers can rationalize their observed differences in affinity and potency. mdpi.com
Metabolic Pathways and Biotransformation of Lysergic Acid Morpholide
In Vitro Metabolic Fate Investigations
The metabolic fate of LSM-775 has been elucidated primarily through in vitro studies utilizing pooled human liver S9 fractions. nih.govresearchgate.net This experimental setup is a standard methodology for investigating the metabolism of xenobiotics, as it contains a mixture of cytosolic and microsomal enzymes, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), which are responsible for the majority of Phase I metabolic reactions. nih.govresearchgate.net
In these investigations, LSM-775 is incubated with the human liver S9 fraction, and the resulting mixture is analyzed over time using advanced analytical techniques such as liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govresearchgate.net This approach allows for the separation, identification, and structural characterization of various metabolites formed from the parent compound. The primary goal of these studies is to identify the major and minor metabolic pathways, providing essential data for forensic and clinical toxicology. nih.gov
Identification of Phase I Metabolites (e.g., N-Dealkylation, Hydroxylation)
In vitro studies with human liver preparations have successfully identified several Phase I metabolites of LSM-775. The biotransformation of LSM-775 predominantly follows pathways common to other lysergamides, mainly involving oxidative reactions. nih.govresearchgate.net The principal metabolic reactions observed are N-dealkylation and hydroxylation, as well as combinations of these processes. nih.gov
Hydroxylation can occur on the aromatic part of the ergoline (B1233604) ring system or on the morpholine (B109124) ring. N-dealkylation involves the removal of the N-methyl group from the ergoline core structure. researchgate.net These reactions result in metabolites with increased polarity, facilitating their subsequent conjugation (Phase II metabolism) and excretion.
A summary of the key Phase I metabolites identified in in vitro studies is presented below.
| Metabolite Number | Proposed Biotransformation | Change in Mass (Da) |
| M1 | Hydroxylation | +15.99 |
| M2 | Dihydroxylation | +31.99 |
| M3 | N-Demethylation | -14.02 |
| M4 | N-Demethylation + Hydroxylation | +1.97 |
Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) and Flavin-Containing Monooxygenase 3 (FMO3)
To identify the specific enzymes responsible for the metabolism of LSM-775, further in vitro experiments are conducted using recombinant human enzymes. nih.govresearchgate.net These studies have shown that the metabolism of LSM-775, like many other lysergamides, is predominantly catalyzed by cytochrome P450 enzymes. nih.gov
Specifically, CYP1A2 and CYP3A4 have been identified as the main contributors to the observed N-dealkylation and hydroxylation reactions. nih.gov The involvement of these particular CYP isoforms is significant, as their activity can be influenced by genetic polymorphisms, co-administered drugs (inhibition or induction), and other factors, potentially leading to variability in metabolism. While the role of a broad range of monooxygenases is typically investigated, studies have pointed to CYPs as the primary catalysts, with CYP1A2 and CYP3A4 being the most significant for the initial metabolic steps of related lysergamides. nih.govresearchgate.net
| Enzyme Family | Specific Isoform | Metabolic Reaction Catalyzed |
| Cytochrome P450 | CYP1A2 | N-dealkylation, Hydroxylation |
| Cytochrome P450 | CYP3A4 | N-dealkylation, Hydroxylation |
Analytical Differentiation of Lysergic Acid Morpholide Metabolites from Other Lysergamide (B1675752) Metabolites
A significant challenge in the toxicological analysis of lysergamides is the analytical differentiation of their metabolites. Different parent lysergamides can produce structurally identical metabolites through their biotransformation pathways. nih.gov For instance, N-dealkylation of different N6-substituted lysergamides can lead to the formation of nor-LSD (6-norlysergic acid diethylamide). researchgate.net Similarly, hydroxylation can occur at identical positions on the ergoline core for various analogues.
This metabolic convergence necessitates the use of sophisticated analytical methods to definitively identify the ingested parent compound. nih.gov High-resolution mass spectrometry (HRMS) is essential for obtaining exact mass measurements of both the parent drug and its metabolites, which aids in determining their elemental composition. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. uni-freiburg.de
The combination of chromatographic separation (which separates compounds based on their physicochemical properties) and detailed mass spectral analysis allows for the differentiation of isomeric metabolites. uni-freiburg.de By carefully comparing retention times and fragmentation spectra against known reference standards for the metabolites of LSM-775 and other lysergamides, forensic laboratories can distinguish between them. nih.govuni-freiburg.de
Advanced Analytical Methodologies for Lysergic Acid Morpholide Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of complex organic molecules like Lysergic acid morpholide. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction analysis has been successfully employed to confirm its molecular structure and stereochemistry. A powdered sample of LSM-775 was subjected to this technique, providing unequivocal evidence of its solid-state conformation. nih.govx-mol.comresearchgate.net This analysis is critical for the absolute confirmation of the compound's identity, revealing precise bond lengths, angles, and the spatial orientation of the morpholide moiety relative to the lysergamide (B1675752) core.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR have been utilized to characterize this compound, providing detailed information about the chemical environment of each atom.
¹H and ¹³C NMR spectra of a hemitartrate salt of LSM-775 were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). dntb.gov.ua The chemical shifts (δ) are reported in parts per million (ppm) and the assignments were supported by two-dimensional NMR experiments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Hemitartrate in DMSO-d₆
| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2 | 120.0 | 7.89 |
| 3 | 116.2 | - |
| 4 | 26.0 | 2.62, 2.98 |
| 5 | 52.8 | 3.20 |
| 6 | 41.7 | 2.70 |
| 7 | 62.1 | 3.33 |
| 8 | 42.5 | 4.35 |
| 9 | 94.6 | 6.80 |
| 10 | 111.4 | - |
| 11 | 123.6 | 7.10 |
| 12 | 108.7 | 6.94 |
| 13 | 129.5 | - |
| 14 | 108.9 | 7.19 |
| 15 | 134.1 | - |
| 16 | 170.1 | - |
| 17 | 42.9 | - |
| 18 | 66.2 | 3.58 |
| 19 | 46.9 | 3.45 |
Data sourced from Brandt et al. (2017).
Infrared (IR) Spectroscopy (e.g., GC-sIR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound has been performed using gas chromatography coupled with solid-state infrared detection (GC-sIR). nih.govx-mol.comresearchgate.net This technique provides an infrared spectrum of the compound as it elutes from the gas chromatograph. The resulting spectrum for LSM-775 displays characteristic absorption bands corresponding to its various functional groups, including the amide carbonyl (C=O) stretching vibration, C-N stretching, and aromatic C-H bending vibrations, which are consistent with its proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole (B1671886) nucleus in lysergamides. Due to the presence of an additional cyclic moiety, this compound exhibits characteristic absorption maxima at 223 nm and 313 nm. researchgate.net
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. A powdered sample of this compound was analyzed by GC-MS, which provided both its retention time and a characteristic electron ionization (EI) mass spectrum. nih.govx-mol.comresearchgate.net The mass spectrum of LSM-775 is characterized by a specific fragmentation pattern that aids in its identification.
Table 2: Key Mass Spectral Data for this compound from GC-MS Analysis
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 337 | ~25 | [M]⁺ (Molecular Ion) |
| 252 | ~20 | [M - C₄H₇NO]⁺ |
| 223 | ~30 | [M - C₄H₈NO - C₂H₅]⁺ |
| 208 | ~100 | [M - C₄H₈NO - C₂H₅ - CH₃]⁺ |
| 181 | ~40 | Indole fragment |
| 154 | ~35 | Further fragmentation |
| 128 | ~20 | Further fragmentation |
Data interpreted from Brandt et al. (2017).
The fragmentation pattern observed in the EI mass spectrum of this compound is consistent with that of other lysergamides, with characteristic ions arising from the cleavage of the morpholide group and subsequent fragmentation of the ergoline (B1233604) ring system. nih.govx-mol.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection and Mass Spectrometry (e.g., HPLC-Q-MS, HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lysergamides, offering effective separation of the parent compound from isomers and impurities. jeol.com When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it provides comprehensive data for structural confirmation.
HPLC with Diode Array Detection (HPLC-DAD): DAD furnishes ultraviolet-visible (UV-Vis) spectra for compounds as they elute from the HPLC column. This provides characteristic absorbance profiles that can aid in the preliminary identification of the ergoline chromophore present in LSM-775 and other lysergamides.
HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the analyte and provides crucial structural information through fragmentation analysis.
HPLC-Quadrupole MS (HPLC-Q-MS): This technique was specifically used in the characterization of a powdered sample of LSM-775. nih.govljmu.ac.uk A quadrupole mass spectrometer serves as a mass filter, allowing for the selection of specific mass-to-charge (m/z) ratios. In full scan mode, it provides molecular weight information. When fragmentation is induced in the ion source (in-source collision-induced dissociation), it can generate characteristic fragment ions. For instance, in the analysis of related lysergamides, in-source CID allowed for differentiation between isomers based on distinct ion ratios even when they were not fully separated chromatographically. ljmu.ac.uk
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a more powerful technique for structural elucidation. mdpi.com A precursor ion (e.g., the protonated molecule of LSM-775, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process generates a unique fragmentation pattern that serves as a chemical fingerprint for the compound. For lysergamides, common fragmentation pathways involve the cleavage of the amide side chain and ruptures within the ergoline ring system. nih.gov Methods using HPLC-MS/MS have been developed for the sensitive and specific quantification of lysergamides in various matrices. nih.govnih.gov
The following table summarizes typical parameters for the HPLC-MS analysis of lysergamides.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile (B52724)/methanol (B129727) and water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Controls the elution and separation of analytes and aids in ionization. |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates protonated molecules [M+H]⁺ for analysis. |
| MS Analyzer | Quadrupole (Q), Triple Quadrupole (QqQ), Ion Trap | Mass filtering, precursor ion selection, and product ion analysis. |
| Detection Mode | Full Scan, Multiple Reaction Monitoring (MRM) | Provides molecular weight information (Full Scan) or highly selective and sensitive quantification (MRM). nih.gov |
High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography and tandem MS capabilities (LC-HRMS/MS), represents the state-of-the-art for the characterization of novel psychoactive substances, including lysergamides like LSM-775. nih.govresearchgate.net Instruments such as Quadrupole Time-of-Flight (QTOF) mass spectrometers are commonly used. researchgate.netnih.gov
The key advantage of HRMS is its ability to measure the mass of an ion with very high accuracy, typically to within 5 parts per million (ppm). This allows for the determination of the elemental composition of the parent molecule and its fragments, significantly increasing confidence in its identification. For LSM-775, high mass accuracy electrospray MS/MS was a component of its analytical characterization. nih.govljmu.ac.uk
Key Features of LC-HRMS/MS:
Accurate Mass Measurement: Allows for the calculation of the elemental formula of the precursor and product ions, which is invaluable for identifying unknown compounds and distinguishing between compounds with the same nominal mass.
High Sensitivity and Selectivity: The technique can detect trace amounts of substances, making it suitable for impurity profiling. In the analysis of a related lysergamide, LC-QTOF-MS revealed 17 different impurities in a single sample. nih.gov
Untargeted Screening: HRMS instruments can be operated in an untargeted manner, collecting accurate mass data on all ions that reach the detector. myadlm.org This is particularly useful for identifying unexpected byproducts, metabolites, or related compounds that were not specifically targeted in the analysis. myadlm.org
A study on LSM-775 utilized Ultrahigh‐performance liquid chromatography quadrupole time‐of‐flight single and tandem mass spectrometry (UHPLC‐QTOF‐MS/MS). researchgate.net The data was acquired in positive ion mode, scanning a mass range of m/z 100–1000 with and without automated MS/MS fragmentation. researchgate.net This approach ensures that both molecular ion data and fragmentation data are collected for the compounds detected.
Overcoming Analytical Challenges for Lysergamides
The analysis of lysergamides presents several distinct challenges that require careful consideration during method development.
Isomerism: Lysergamides are characterized by stereoisomerism. For example, lysergic acid has chiral centers at carbons 5 and 8. The formation of inactive isomers, such as iso-LSD from LSD, is a common issue. These isomers often have nearly identical mass spectra, making their differentiation difficult. jeol.com Chromatographic separation is therefore crucial. ljmu.ac.uknih.gov Different HPLC conditions may be required to achieve baseline separation of all relevant isomers. ljmu.ac.uk
Stability: Lysergamides can be sensitive to light, temperature, and certain solvents. nih.gov For instance, the use of methanol as a solvent can cause alcoholysis of some LSD analogs, potentially leading to incorrect results. researchgate.net Solvents like diethyl ether and acetone (B3395972) have been shown to provide better sensitivity and stability for GC-MS analysis. mdpi.com Careful sample handling and storage are essential to prevent degradation.
Low Concentrations: In forensic and clinical contexts, lysergamides are often present at very low concentrations, necessitating highly sensitive detection methods like LC-MS/MS or LC-HRMS/MS. jeol.com
Matrix Effects: When analyzing biological samples, components of the matrix (e.g., blood, urine) can interfere with the ionization process, either suppressing or enhancing the signal of the target analyte. This requires effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before analysis. nih.gov
Application of Quantum-Chemical Methods in Spectral Prediction and Structural Elucidation
Quantum-chemical methods are emerging as a powerful complementary tool in the forensic and analytical sciences for the characterization of new psychoactive substances. mdpi.comresearchgate.net These theoretical approaches can predict various types of spectra (IR, NMR, UV-Vis, MS) and help in their interpretation, which is particularly valuable when physical reference standards are unavailable. mdpi.comresearchgate.net
The process typically involves:
Structure Optimization: The three-dimensional structure of the molecule (e.g., LSM-775) is optimized using computational methods like Density Functional Theory (DFT) to find its most stable geometric conformation. mdpi.comresearchgate.net
Spectral Prediction: Based on the optimized structure, various spectroscopic properties are calculated. For example:
Vibrational frequencies can be calculated to predict the Infrared (IR) spectrum.
Nuclear magnetic shielding constants can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com
The energy difference between the ground and excited states can be calculated to predict the UV-Vis absorption spectrum. mdpi.com
Fragmentation Analysis: The stability of potential fragment ions observed in a mass spectrum can be calculated. mdpi.com By optimizing the structures of proposed fragments, their relative stabilities can be assessed, helping to confirm fragmentation pathways and interpret experimental mass spectra. mdpi.comresearchgate.net
This methodology has been successfully applied to LSD and its analogs. mdpi.comresearchgate.net A high correlation between theoretically predicted spectra and experimentally obtained data has been demonstrated, validating the approach. mdpi.com For novel compounds like LSM-775, these computational tools can provide crucial support in confirming its structural identity alongside experimental data from techniques like MS/MS, NMR, and X-ray crystallography.
Theoretical and Computational Studies of Lysergic Acid Morpholide
Molecular Modeling of Receptor-Ligand Interactions
Molecular modeling is crucial for understanding how lysergamides, including LSM-775, interact with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a primary target for many hallucinogenic compounds nih.govnih.govnih.gov. Computational studies of the prototypic lysergamide (B1675752), lysergic acid diethylamide (LSD), have provided a foundational model for these interactions.
A key interaction for aminergic G-protein coupled receptor (GPCR) ligands is the formation of a salt bridge between the protonated amine nitrogen of the ligand and a highly conserved aspartate residue in the third transmembrane helix (TMH3) of the receptor nih.govpitt.edu. In the case of the 5-HT₂A receptor, this residue is Asp3.32(155) nih.gov. Computational simulations show that the protonated N6 amine of lysergamides forms a crucial hydrogen bond with this aspartate residue, anchoring the ligand in the binding pocket pitt.edunih.gov.
While the primary interaction is with Asp3.32, other residues also play significant roles. For instance, computational experiments suggest that some serotonergic ligands can also form a hydrogen bond with the side chain of Ser3.36(159), which is spatially adjacent to Asp3.32 nih.gov. However, for bulkier ligands like LSD, where the amine nitrogen is part of a heterocycle, steric hindrance may prevent this secondary interaction with the serine residue nih.gov. The morpholine (B109124) moiety of LSM-775, being a distinct substituent at the carboxamide group, would primarily influence interactions in the extended binding pocket rather than this core interaction at the N6 amine.
Molecular docking simulations of various ligands into models of the 5-HT₂A receptor have been used to identify potential binding poses and key interactions rsc.org. These models help elucidate why minor structural modifications in the ergoline (B1233604) scaffold can lead to significant changes in pharmacological effects pitt.edu.
Conformational Analysis and Binding Pocket Interactions
The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. Lysergamides, while relatively rigid, possess conformational flexibility, particularly in the D-ring and at the C8 carboxamide linkage pitt.edu.
Key Conformational Features of Lysergamides:
D-Ring Conformation: The cyclohexene (B86901) D-ring can adopt different half-chair conformations, sometimes referred to as "flap-up" or "flap-down" orientations of the N6 group pitt.edu.
Amide Substituent Orientation: The conformation of the amide substituent (the morpholine group in LSM-775) is critical for activity. Crystal structures of LSD bound to the 5-HT₂B receptor reveal that the diethylamide moiety adopts a specific conformation crucial for its potent activity nih.gov. Studies on conformationally constrained analogues of LSD, where the diethyl groups are locked into specific orientations, have demonstrated that the biologically active conformation is different from that observed in the solid-state crystal structure of LSD alone nih.gov. This highlights that the receptor-bound conformation is the pharmacologically relevant one.
Quantum Chemical Calculations for Molecular Properties and Spectra
Quantum chemical calculations are employed to determine the electronic structure, geometry, and other fundamental properties of molecules. These theoretical methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation and interpretation mdpi.comresearchgate.net.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules, offering a good balance between accuracy and computational cost als-journal.com. DFT has been successfully applied to study LSD and its analogues mdpi.comresearchgate.net.
Applications of DFT in studying lysergamides include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. By comparing theoretically obtained geometrical parameters (bond lengths and angles) with experimental data from X-ray crystallography, researchers can validate the chosen computational method. For LSD, the M05-2X functional has shown low mean absolute error values for bond lengths and angles when compared to crystallographic data mdpi.com.
Electronic Properties: Calculating properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding a molecule's reactivity and intermolecular interactions.
Experimental characterization of Lysergic acid morpholide has been performed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy nih.govnih.govljmu.ac.ukresearchgate.net. Quantum chemical calculations can predict the spectra obtained from these techniques.
Vibrational (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies can be scaled by a correction factor to improve agreement with experimental IR spectra, aiding in the assignment of prominent absorption bands, such as the characteristic C=O stretching vibration mdpi.com.
NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹³C and ¹H) als-journal.com. Theoretical chemical shifts can be correlated with experimental values, providing a high degree of confidence in structural assignments mdpi.com.
Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to absorption maxima in a UV-Vis spectrum. For LSD, calculations have reproduced the observed band position in its UV-Vis spectrum mdpi.com.
Mass Spectra (MS): While predicting a full mass spectrum is complex, quantum chemistry can be used to calculate the stability of various fragment ions observed in experimental mass spectrometry. This helps in understanding the fragmentation pathways of molecules like LSM-775 under electron ionization conditions mdpi.commdpi.com.
Table 1: Comparison of Theoretical vs. Experimental Spectroscopic Data Prediction for Lysergamides
| Spectroscopic Technique | Theoretical Method | Predicted Property | Typical Correlation with Experiment |
|---|---|---|---|
| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies | High, especially after scaling. C=O stretch well-reproduced mdpi.com. |
| NMR Spectroscopy | DFT/GIAO | ¹³C and ¹H Chemical Shifts | High correlation factor (>0.99) and low mean absolute error mdpi.com. |
| UV-Vis Spectroscopy | TD-DFT | Electronic Transition Energies (λmax) | Good agreement, though solvent effects can cause shifts mdpi.com. |
| Mass Spectrometry (MS) | DFT | Relative Stability of Fragment Ions | Helps rationalize observed fragmentation patterns mdpi.commdpi.com. |
Structure-Based Drug Design Principles Applied to Lysergamides
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design ligands with improved potency, selectivity, or other desired properties stanford.edunih.gov. This "lock and key" approach relies on knowing the shape and properties of the receptor's binding site (the lock) to design a complementary molecule (the key) stanford.edu.
The application of SBDD to the lysergamide class involves several key steps:
Target Structure Determination: Obtaining a high-resolution 3D structure of the target receptor, such as the 5-HT₂A or 5-HT₂B receptor, often in complex with a known ligand. X-ray crystallography has been instrumental in revealing the binding mode of LSD nih.gov.
Binding Site Analysis: Analyzing the detailed interactions between the ligand and the receptor. This includes identifying key hydrogen bonds, hydrophobic interactions, and steric constraints within the binding pocket nih.gov.
Lead Modification and de novo Design: Using this structural information, medicinal chemists can rationally modify existing ligands (like LSM-775) or design entirely new molecules (de novo design) predicted to have favorable interactions with the target nih.gov. For example, understanding that the amide substituent occupies the extended binding pocket allows for targeted modifications to this part of the molecule to alter pharmacological properties.
A practical application of these principles in the lysergamide field is the synthesis of conformationally constrained analogues. By creating rigid versions of the N,N-diethylamide group, researchers were able to probe the optimal binding conformation of this moiety within the 5-HT₂A receptor, confirming that the receptor-bound state is different from the conformation in a crystal of the drug alone nih.gov. This knowledge is invaluable for designing new lysergamides with specific receptor interaction profiles. By understanding the precise structural requirements for binding and activation, it is theoretically possible to design novel lysergamides based on the LSM-775 scaffold with tailored pharmacological effects.
Future Directions in Lysergic Acid Morpholide Research
Elucidation of Novel Lysergamide (B1675752) Synthetic Pathways and Analogs
While the initial synthesis of LSM-775 was described in the 1950s, modern organic chemistry presents opportunities to develop more efficient, scalable, and versatile synthetic routes. nih.govresearchgate.net Future research will likely focus on concise total syntheses starting from simple aromatic precursors, potentially utilizing methods like dearomatization and cyclization strategies to construct the complex ergoline (B1233604) core. nsf.govchemrxiv.org The development of such pathways is not merely an academic exercise; it is anticipated to enable the practical synthesis of diverse and novel LSM-775 analogs. nsf.govresearchgate.net
A key area of future synthetic work will be the generation of a library of LSM-775 analogs for detailed structure-activity relationship (SAR) studies. Modifications could be systematically introduced at several key positions on the ergoline scaffold to probe their influence on receptor affinity and functional activity. wikipedia.org
Potential Areas for Analog Synthesis:
Morpholine (B109124) Ring Substitution: Introducing substituents on the morpholine ring to investigate how steric and electronic changes affect binding at serotonin (B10506) receptors.
N6-Position Alkylation: Following precedents with other lysergamides, exploring a series of N(6)-alkyl derivatives could significantly modulate pharmacological activity. acs.org
Ergoline Ring Modification: Creating analogs with substitutions on the aromatic portion of the ergoline core to assess their impact on receptor interaction and signaling bias. nsf.gov
These synthetic explorations will be instrumental in identifying the specific structural features of the LSM-775 molecule that govern its unique pharmacological profile, particularly the interplay between its 5-HT1A and 5-HT2A receptor activities.
Deeper Exploration of Receptor Signal Transduction Mechanisms
Current research indicates that LSM-775 acts as a nonselective agonist at both serotonin 5-HT1A and 5-HT2A receptors, with roughly equivalent affinity for each. nih.govdntb.gov.ua A pivotal finding is that the activation of 5-HT1A receptors by LSM-775 appears to mask or suppress the canonical 5-HT2A-mediated behavioral effects, such as the head-twitch response (HTR) in rodents. nih.govljmu.ac.ukwikipedia.org This interaction is a primary target for future mechanistic studies.
Future research must move beyond simple affinity and efficacy measurements to dissect the downstream signaling cascades initiated by LSM-775 at these receptors. A key concept to explore is biased agonism , where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) at the same receptor. dntb.gov.uagrantome.com
Key Research Questions for Signal Transduction:
Does LSM-775 exhibit bias at the 5-HT2A or 5-HT1A receptor, and if so, how does this compare to classic psychedelics like Lysergic acid diethylamide (LSD)?
What are the specific intracellular signaling pathways (e.g., Gq, Gi, β-arrestin recruitment) activated by LSM-775 at each receptor? nih.govnih.gov
How does the simultaneous activation of 5-HT1A signaling pathways functionally inhibit the downstream effects of 5-HT2A receptor activation?
Cryo-electron microscopy (cryo-EM) could provide structural snapshots of LSM-775 bound to 5-HT2A and 5-HT1A receptors, revealing the precise molecular interactions that dictate its functional profile and potential signaling bias. nih.gov Understanding these intricate mechanisms is essential to explain why LSM-775 produces weak psychedelic-like effects in vivo despite its significant 5-HT2A receptor affinity. nih.govresearchgate.net
| Receptor Subtype | Reported Affinity (Ki) | Functional Activity |
| Human 5-HT1A | 31.0 ± 7.4 nM | Agonist |
| Human 5-HT2A | 29.5 ± 4.1 nM | Agonist |
Data compiled from competitive binding assays. nih.gov
Advanced Preclinical Characterization in Diverse Animal Models
The majority of in vivo preclinical data for LSM-775 comes from the head-twitch response (HTR) model in mice. nih.gov While the HTR is a widely used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans, its absence in response to LSM-775 (unless co-administered with a 5-HT1A antagonist) highlights the need for a broader range of behavioral assays. nih.govwikipedia.orgnih.gov
Future preclinical studies should employ a diverse array of animal models to build a more comprehensive pharmacological profile of LSM-775. Given its potent 5-HT1A agonism, it is critical to investigate its effects in behavioral paradigms sensitive to the modulation of this receptor.
Recommended Areas for Advanced Preclinical Testing:
Locomotor and Exploratory Behavior: Using open-field tests to assess effects on horizontal locomotion, exploratory patterns, and path stereotypy, which are known to be modulated by serotonergic compounds. nih.gov
Anxiolytic/Anxiogenic Models: Employing paradigms such as the elevated plus-maze and light-dark box to determine if the compound's 5-HT1A activity translates to anxiety-modulating effects.
Cognitive Function: Assessing the impact on learning and memory using tests like the novel object recognition task or fear conditioning, as the serotonergic system plays a key role in cognition.
Drug Discrimination Studies: Training animals to discriminate LSM-775 from saline or other psychoactive compounds (like LSD or 5-HT1A agonists) to understand its subjective in vivo effects.
Conducting these advanced studies in different species (e.g., rats in addition to mice) would also provide valuable data on the generalizability of its effects and potential inter-species differences in metabolism and pharmacology.
Development of Enhanced Analytical and Bioanalytical Methodologies
The analytical characterization of LSM-775 has been thoroughly documented using a suite of advanced techniques. nih.govnih.govljmu.ac.uk However, as new analogs emerge and the need for pharmacokinetic and forensic data grows, the development of even more sensitive, specific, and high-throughput methodologies is paramount. researchgate.netchromatographyonline.com
Future work should focus on optimizing and validating bioanalytical methods for the quantification of LSM-775 and its potential metabolites in complex biological matrices such as blood, plasma, urine, and hair. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its superior sensitivity and specificity. mdpi.com
Priorities for Methodological Development:
Metabolite Identification: Conducting in vitro and in vivo metabolism studies to identify the major metabolites of LSM-775 and developing reference standards for their quantification.
Ultrasensitive Quantification: Lowering the limits of detection (LOD) and quantification (LOQ) to enable detailed pharmacokinetic profiling and to detect trace amounts in forensic casework. nih.gov
High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to differentiate LSM-775 from isomers and other structurally similar lysergamides that may be present in complex street samples.
Chiral Separation: Developing chromatographic methods capable of separating the pharmacologically active enantiomer from its inactive counterparts, which could be present as synthetic impurities.
The creation of robust and validated bioanalytical methods is a critical step for enabling formal pharmacokinetic studies and for providing forensic laboratories with the tools needed to accurately identify LSM-775 in seized materials and biological samples. mdpi.commarshall.edu
| Analytical Technique | Application in LSM-775 Research |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and fragmentation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification. |
| X-Ray Crystallography | Definitive determination of three-dimensional molecular structure. |
| LC-MS/MS | Sensitive and specific quantification in biological fluids. |
Table based on methodologies used for the characterization of LSM-775. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
